molecular formula C10H14BrN3O2 B15225719 tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate

tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate

Cat. No.: B15225719
M. Wt: 288.14 g/mol
InChI Key: KESXBJJGIXJIPG-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate: is a heterocyclic compound that features a bromine atom and a tert-butyl ester group. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. The presence of the bromine atom and the tert-butyl ester group makes this compound particularly interesting for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted imidazoles.

    Oxidation Products: Oxidized derivatives of the imidazole ring.

    Reduction Products: Reduced forms of the imidazole ring.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry: tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of brominated imidazole derivatives on various biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Researchers are exploring its use in the synthesis of new pharmaceuticals with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 5-bromo-1H-indole-1-carboxylate
  • 5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester

Comparison: While tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate shares some structural similarities with these compounds, its unique imidazole ring and bromine substitution confer distinct chemical and biological properties. For example, the presence of the imidazole ring can enhance its reactivity and potential interactions with biological targets compared to other similar compounds.

Properties

Molecular Formula

C10H14BrN3O2

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl 5-bromo-2,3-dihydroimidazo[1,2-c]imidazole-1-carboxylate

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-5-4-13-7(14)6-12-8(13)11/h6H,4-5H2,1-3H3

InChI Key

KESXBJJGIXJIPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=CN=C2Br

Origin of Product

United States

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